molecular formula C9H9N3 B047274 Isoquinoline-7,8-diamine CAS No. 120546-60-3

Isoquinoline-7,8-diamine

Cat. No.: B047274
CAS No.: 120546-60-3
M. Wt: 159.19 g/mol
InChI Key: SOQHILJLESCVHP-UHFFFAOYSA-N
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Description

Isoquinoline-7,8-diamine is a heterocyclic aromatic organic compound, part of the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, specifically, features two amino groups attached to the 7th and 8th positions of the isoquinoline ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-7,8-diamine typically involves multi-step processes starting from simpler aromatic compounds. One common method involves the nitration of isoquinoline to introduce nitro groups at the desired positions, followed by reduction to convert these nitro groups into amino groups. This can be achieved using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-7,8-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.

    Reduction: The compound can be further reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Halogenating agents like phosphorus tribromide or chlorinating agents like thionyl chloride.

Major Products:

    Oxidation: Isoquinoline-7,8-dinitro.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Isoquinoline derivatives with various substituents at the amino positions.

Scientific Research Applications

Isoquinoline-7,8-diamine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoquinoline-7,8-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the amino groups.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form with additional hydrogen atoms.

Uniqueness: Isoquinoline-7,8-diamine is unique due to the presence of amino groups at specific positions, which significantly alters its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

isoquinoline-7,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQHILJLESCVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562697
Record name Isoquinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120546-60-3
Record name Isoquinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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